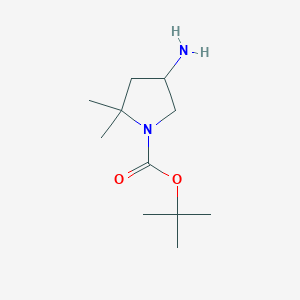
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine, commonly known as P4YP, is a chemical compound that belongs to the class of piperidine derivatives. P4YP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
P4YP acts as a selective MAO-B inhibitor, which inhibits the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Biochemical and Physiological Effects:
P4YP has been shown to have various biochemical and physiological effects. It increases dopamine levels in the brain, which has been shown to improve motor function in Parkinson's disease patients. P4YP also inhibits the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, P4YP has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of P4YP is its selectivity towards MAO-B inhibition, which reduces the risk of adverse effects. P4YP has also shown good bioavailability and brain penetration, which makes it a potential candidate for the treatment of neurological disorders. However, the synthesis of P4YP is complex and requires specific reaction conditions, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for P4YP research. One potential direction is to investigate the efficacy of P4YP in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the potential of P4YP as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
Conclusion:
In conclusion, P4YP is a promising chemical compound with potential therapeutic applications in various neurological disorders. Its selective MAO-B inhibition and good bioavailability make it a potential candidate for the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. However, further research is needed to determine the optimal dosage and administration of P4YP for therapeutic applications.
Synthesemethoden
The synthesis of P4YP involves the reaction between 4-pyridinecarboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain P4YP. The purity and yield of P4YP can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
P4YP has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. P4YP acts as a selective monoamine oxidase B (MAO-B) inhibitor, which inhibits the breakdown of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine levels has been shown to improve motor function in Parkinson's disease patients.
Eigenschaften
IUPAC Name |
4-(1-prop-2-ynylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXOKUFBKUBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-ynylpiperidin-4-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2459390.png)


![8-(4-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459394.png)




![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)